Molecular Weight and Structural Comparison: Unsubstituted Scaffold vs. Halogenated Building Blocks
The target compound, 2-[(Pyridin-3-yl)methoxy]pyrimidine, presents a significantly lower molecular weight and a distinct substitution pattern compared to its closest commercially available halogenated analogs. This structural difference directly impacts its physicochemical properties and its role as a synthetic intermediate [1]. The lack of a halogen atom at the pyrimidine 5-position defines it as a non-reactive core scaffold, as opposed to a specialized building block designed for cross-coupling reactions .
| Evidence Dimension | Molecular Weight (g/mol) and Halogen Content |
|---|---|
| Target Compound Data | MW: 187.20; Halogen: None [1] |
| Comparator Or Baseline | 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine (CAS 1873544-58-1): MW: 266.098; Halogen: Br . 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine: MW: 221.64; Halogen: Cl . |
| Quantified Difference | Molecular weight reduction of 78.898 g/mol (29.6%) vs. bromo analog and 34.44 g/mol (15.5%) vs. chloro analog. |
| Conditions | Standard molecular weight calculation based on molecular formula. Target compound: C10H9N3O; Bromo analog: C10H8BrN3O; Chloro analog: C10H8ClN3O. |
Why This Matters
This core distinction determines the compound's synthetic utility: the target compound is a halogen-free scaffold for SAR studies, whereas the analogs are specialized cross-coupling precursors, preventing functional substitution and ensuring procurement aligns with specific research objectives.
- [1] Chemsrc. (2024). 2-[(Pyridin-3-yl)methoxy]pyrimidine. CAS 2202464-12-6. Retrieved from https://m.chemsrc.com/cas/2202464-12-6_2166061.html View Source
